methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate
Description
Properties
Molecular Formula |
C21H22FN3O3 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]pentanoate |
InChI |
InChI=1S/C21H22FN3O3/c1-3-6-17(21(27)28-2)23-20(26)19-16-7-4-5-8-18(16)25(24-19)13-14-9-11-15(22)12-10-14/h4-5,7-12,17H,3,6,13H2,1-2H3,(H,23,26)/t17-/m0/s1 |
InChI Key |
MFRTXWHFMBIWRY-KRWDZBQOSA-N |
Isomeric SMILES |
CCC[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CCCC(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of this compound typically involves a multi-step sequence: (1) preparation of the indazole-3-carboxylic acid derivative, (2) introduction of the 4-fluorobenzyl group at the indazole N1 position, and (3) amide bond formation with methyl (S)-2-aminopentanoate.
Indazole-3-Carboxylic Acid Functionalization
The 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid intermediate is synthesized via alkylation of indazole-3-carboxylic acid with 4-fluorobenzyl bromide. Key conditions include:
- Solvent : Dimethylformamide (DMF) or acetonitrile.
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Temperature : 80–100°C for 6–12 hours.
Yields range from 75–92%, with purification via recrystallization from ethanol/water mixtures.
Amide Bond Formation
The carboxylic acid is activated and coupled to methyl (S)-2-aminopentanoate using coupling agents. Common protocols include:
Carbodiimide-Mediated Coupling
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt).
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Conditions : 0°C to room temperature, 12–24 hours.
Uranium/Guanidinium-Based Coupling
Reaction Optimization and Kinetic Studies
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side products. For example:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 25 | 78 | 95 |
| THF | 40 | 85 | 97 |
| DMF | 25 | 92 | 89 |
Purification and Isolation Techniques
Chromatographic Methods
Analytical Validation
Structural Confirmation
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Racemization Control
Byproduct Formation
- 4-Fluorobenzyl Hydrolysis : Minimized by anhydrous conditions and molecular sieves.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂⁻)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Synthetic Cannabinoid Receptor Agonism
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate acts as a potent agonist at the cannabinoid receptors CB1 and CB2. This property makes it a valuable compound for research into cannabinoid pharmacodynamics and the development of new therapeutic agents targeting these receptors. Its structural similarity to naturally occurring cannabinoids allows it to modulate various physiological processes, including pain perception, appetite regulation, and mood stabilization .
Research in Pain Management
Recent studies have explored the potential of synthetic cannabinoids like this compound in pain management. The compound's ability to activate CB1 receptors suggests it could be effective in alleviating chronic pain conditions without the side effects commonly associated with traditional opioids .
Abuse Potential and Toxicity
The emergence of this compound on the illicit drug market raises concerns regarding its safety profile and potential for abuse. Studies have indicated that synthetic cannabinoids can lead to severe adverse effects, including psychosis, cardiovascular issues, and even fatalities in some cases . Understanding the toxicological aspects of this compound is crucial for regulatory bodies.
Metabolism and Excretion
Research into the metabolic pathways of this compound has shown that it undergoes significant biotransformation in the liver, producing various metabolites that may also exhibit pharmacological activity. Identifying these metabolites is essential for developing accurate detection methods in forensic toxicology .
Legal Status
Due to its high potential for abuse and health risks, this compound is classified under various drug control regulations worldwide. It is crucial for researchers and healthcare professionals to stay informed about its legal status in different jurisdictions to ensure compliance with local laws .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Detection of Synthetic Cannabinoids | Analytical Chemistry | Developed methods for detecting MDMB-FUBINACA in biological samples using gas chromatography-mass spectrometry (GC-MS). |
| Toxicological Profiles | Toxicology | Evaluated the stability of synthetic cannabinoid metabolites under various environmental conditions; highlighted risks associated with synthetic cannabinoid use. |
| Pharmacodynamics of Synthetic Cannabinoids | Pharmacology | Investigated receptor binding affinities; demonstrated significant agonistic activity at CB receptors compared to THC. |
Mechanism of Action
The mechanism of action of methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The table below summarizes key structural differences between methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate and its analogs:
Key Differences and Implications
A. Substituent on Indazole
- Target Compound: The 4-fluorobenzyl group enhances lipophilicity and receptor binding affinity compared to non-fluorinated analogs. Fluorination slows metabolic degradation by cytochrome P450 enzymes, prolonging activity .
- 4F-MDMB-BINACA : The 4-fluorobutyl chain introduces a linear alkyl group, which may reduce steric hindrance compared to the benzyl group. However, the butyl chain is more susceptible to β-oxidation, leading to shorter metabolic half-life .
B. Ester Chain Modifications
- In contrast, 4F-MDMB-BINACA’s 3,3-dimethylbutanoate ester introduces branching, which may hinder enzymatic hydrolysis and extend duration of action .
- The heptanoate chain in CAS 328273-08-1 includes a 4-oxo group, which could promote hydrogen bonding with receptors but reduce metabolic stability due to increased polarity .
C. Backbone and Functional Groups
- The isoxazole ring in CAS 328273-08-1 replaces the indazole core, altering receptor selectivity. Isoxazole derivatives often exhibit reduced CB1 affinity but improved metabolic stability .
- MEP-FUBINACA shares the indazole core and 4-fluorobenzyl group with the target compound but lacks chiral differentiation, suggesting stereochemistry in the target compound may enhance enantioselective receptor interactions .
Pharmacological and Regulatory Notes
- Receptor Affinity : Fluorinated benzyl/butyl groups in SCRAs correlate with high CB1 receptor binding. The target compound’s benzyl group may confer greater potency than 4F-MDMB-BINACA’s butyl chain .
- Metabolism : The 4-fluorobenzyl group resists oxidation, whereas 4-fluorobutyl chains undergo rapid hepatic breakdown, producing bioactive metabolites .
Biological Activity
Methyl(S)-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)pentanoate, commonly referred to as AMB-FUBINACA, is a synthetic cannabinoid that has garnered significant attention due to its potent biological activity and implications for human health. This compound belongs to a class of substances known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in cannabis.
Chemical Structure and Properties
The molecular formula of AMB-FUBINACA is , with a molecular weight of approximately 397.44 g/mol. The compound features a complex structure that includes an indazole core, a carboxamide group, and a fluorobenzyl moiety, which contribute to its interaction with cannabinoid receptors.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN3O3 |
| Molecular Weight | 397.44 g/mol |
| Chemical Structure | Chemical Structure |
AMB-FUBINACA acts primarily as a potent agonist at the cannabinoid receptors CB1 and CB2. Its binding affinity for CB1 receptors has been reported to be significantly higher than that of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis. Specifically, studies have indicated a Ki value of approximately 0.9 nM for CB1 receptors, demonstrating its strong potential for inducing psychoactive effects similar to those of THC but possibly with greater potency .
Cannabimimetic Activity
Research indicates that AMB-FUBINACA exhibits high cannabimimetic activity, leading to effects such as euphoria, altered perception, and cognitive impairment. The compound has been associated with severe intoxication cases, including hospitalizations and fatalities due to overdose .
Metabolism and Pharmacokinetics
Metabolic profiling studies have shown that AMB-FUBINACA undergoes significant biotransformation in the liver. Key metabolites identified include mono-hydroxylated forms and those resulting from carboxamide hydrolysis. The half-life of the parent compound decreases significantly upon incubation with human hepatocytes, suggesting rapid metabolism which may complicate detection in biological samples .
Case Studies
Several case studies highlight the clinical implications of AMB-FUBINACA usage:
- Severe Intoxication : A report detailed multiple cases where users experienced acute psychosis and cardiovascular complications after consuming products containing AMB-FUBINACA. These cases underscore the need for awareness regarding synthetic cannabinoids' unpredictable effects compared to natural cannabis .
- Urinary Detection : Research has focused on identifying urinary metabolites of AMB-FUBINACA to improve drug screening methods. Target metabolites have been proposed based on their stability and detectability in urine samples, aiding forensic investigations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
